3-Hydroxy-N-isobutylbenzenesulfonamide
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Overview
Description
3-Hydroxy-N-isobutylbenzenesulfonamide is a chemical compound with the molecular formula C20H29N3O3S. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes a hydroxy group, an isobutyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-isobutylbenzenesulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide with suitable reagents to introduce the hydroxy group. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and may require sonication to enhance solubility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-isobutylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to various substituted benzenesulfonamide derivatives .
Scientific Research Applications
3-Hydroxy-N-isobutylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and other diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-isobutylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide
- Darunavir intermediate
- Sulfonamide derivatives
Uniqueness
3-Hydroxy-N-isobutylbenzenesulfonamide is unique due to its specific structural features, such as the hydroxy group and the isobutyl group, which confer distinct chemical and biological properties. Compared to other sulfonamide derivatives, it may exhibit different reactivity and biological activity profiles .
Properties
Molecular Formula |
C10H15NO3S |
---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
3-hydroxy-N-(2-methylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C10H15NO3S/c1-8(2)7-11-15(13,14)10-5-3-4-9(12)6-10/h3-6,8,11-12H,7H2,1-2H3 |
InChI Key |
BUAJBZIGHXQAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=CC(=C1)O |
Origin of Product |
United States |
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